molecular formula C19H26N8O4S2 B2746448 Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate CAS No. 674294-37-2

Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate

Cat. No. B2746448
CAS RN: 674294-37-2
M. Wt: 494.59
InChI Key: BYBSPMCXJBLBKK-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a piperazine ring, a purine ring, and a thiadiazole ring, all of which are common structures in medicinal chemistry. The ethyl carboxylate group suggests that this compound could be an ester .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and purine rings are likely to contribute to the rigidity of the molecule, while the thiadiazole ring and the ethyl carboxylate group could provide sites for potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, stability, and reactivity would be influenced by the presence and position of the various functional groups .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) on microwave-assisted synthesis of hybrid molecules involving piperazine and thiadiazole structures, similar to the compound , demonstrated the potential for antimicrobial, antilipase, and antiurease activities. The research emphasizes the relevance of such compounds in developing new therapeutic agents with diverse biological effects (Başoğlu et al., 2013).

Fungicidal Activity of Triazolo[3,4-b][1,3,4]thiadiazoles

El-Telbani et al. (2007) reported on the synthesis of triazolo and thiadiazolo derivatives, noting their fungicidal activity. This suggests that compounds containing the thiadiazole moiety, similar to the compound , could be explored for their potential in fungicide development (El-Telbani et al., 2007).

Antimicrobial and Anticancer Properties

Research by Önkol et al. (2008) into 1,2,4-triazole and 1,3,4-thiadiazole derivatives revealed antimicrobial properties against various bacteria and fungi. This indicates the potential application of such compounds in combating microbial infections (Önkol et al., 2008).

Synthesis and Evaluation of Carbazole Derivatives

Sharma et al. (2014) focused on the synthesis and biological evaluation of carbazole derivatives, including piperazine and 1,3,4-oxadiazol moieties, for their antibacterial, antifungal, and anticancer activities. This underscores the potential of structurally complex molecules in the development of new therapeutic agents (Sharma et al., 2014).

Neuroprotective Approach for Alzheimer's Disease

A study by Lecanu et al. (2010) introduced a compound designed for neuroprotection against Alzheimer's disease, highlighting the multi-target therapeutic approach of such molecules. This research illustrates the potential application of complex compounds in neurodegenerative disease treatment (Lecanu et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs with similar structures are used for their biological activity, often interacting with enzymes or receptors in the body .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, for example, further studies could be carried out to optimize its structure, improve its efficacy, and assess its safety .

properties

IUPAC Name

ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O4S2/c1-5-31-19(30)26-8-6-25(7-9-26)16-20-14-13(15(28)24(4)18(29)23(14)3)27(16)10-11-32-17-22-21-12(2)33-17/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSPMCXJBLBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate

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